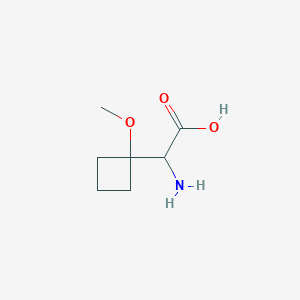

2-Amino-2-(1-methoxycyclobutyl)acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(1-methoxycyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(3-2-4-7)5(8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOFPCKFKFVFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Analysis of 2 Amino 2 1 Methoxycyclobutyl Acetic Acid

Elucidation of Molecular Structure through High-Resolution NMR Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. chemrxiv.org For 2-Amino-2-(1-methoxycyclobutyl)acetic acid, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and confirm the covalent framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the protons on the cyclobutyl ring, and the alpha-proton. The methoxy group (CH₃O-) would appear as a sharp singlet, typically in the range of 3.0-3.5 ppm. The cyclobutyl ring protons would present as a complex series of multiplets due to their diastereotopic nature and complex spin-spin coupling interactions. The alpha-proton (α-H) signal would likely appear as a singlet, given the quaternary nature of the adjacent carbon atom.

The ¹³C NMR spectrum provides information on each unique carbon environment. Key signals would include those for the carboxylic acid carbon (C=O), the quaternary alpha-carbon (Cα), the quaternary cyclobutyl carbon attached to the methoxy group, the methoxy carbon, and the methylene (B1212753) carbons of the cyclobutyl ring.

To definitively assign these signals, 2D NMR techniques are utilized. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons. hmdb.ca A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations, which are crucial for confirming the connectivity between quaternary carbons and nearby protons, such as the correlation between the methoxy protons and the C1-cyclobutyl carbon. The correlation between the α-H and the carboxylic carbon would also be observable.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Carboxyl (COOH) | - | ~170-175 | Quaternary Carbon |

| Alpha Carbon (Cα) | ~3.5-4.0 | ~60-65 | CH, Singlet (¹H) / Quaternary (¹³C) |

| Cyclobutyl C1 | - | ~75-80 | Quaternary Carbon bonded to OCH₃ |

| Cyclobutyl CH₂ | ~1.8-2.5 | ~25-35 | Complex Multiplets |

| Cyclobutyl CH₂ | ~1.8-2.5 | ~15-20 | Complex Multiplets |

| Methoxy (OCH₃) | ~3.2 | ~50 | Singlet (¹H) |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR provides the connectivity of a molecule, X-ray crystallography offers definitive proof of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. mdpi.com For a chiral molecule like this compound, which contains a stereocenter at the alpha-carbon, single-crystal X-ray diffraction is the gold standard for determining its absolute and relative configuration.

The primary challenge often lies in growing single crystals of sufficient size and quality suitable for diffraction experiments. he.com.br For amino acids, this can be particularly difficult. However, if successful, the resulting electron density map provides the precise spatial arrangement of every atom in the crystal lattice. This allows for the unambiguous assignment of the R/S configuration at the chiral center.

Furthermore, the crystallographic data reveals detailed conformational information, such as the puckering of the cyclobutyl ring and the preferred orientation of the methoxy and amino acid substituents. It also provides insights into intermolecular interactions, such as hydrogen bonding patterns involving the amino and carboxyl groups, which dictate how the molecules pack in the solid state.

Advanced Mass Spectrometry for Structural Confirmation and Derivatized Forms

Advanced mass spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), in particular, provides highly accurate mass measurements, which can be used to determine the elemental formula with a high degree of confidence.

For this compound (C₇H₁₃NO₃), the expected monoisotopic mass is 159.08954 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 160.09682, the sodium adduct [M+Na]⁺ at m/z 182.07876, or other common adducts. uni.lu The observation of these ions within a narrow mass tolerance (typically <5 ppm) confirms the elemental formula.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of a selected precursor ion. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would be expected, including:

Loss of water (H₂O) from the carboxylic acid group.

Loss of formic acid (HCOOH).

Cleavage of the methoxy group (CH₃O·).

Ring-opening fragmentation of the cyclobutyl moiety.

Analysis of these fragment ions allows for the verification of the different structural components of the molecule. Furthermore, MS techniques can be used to analyze derivatized forms of the amino acid, which are often created to improve chromatographic separation or ionization efficiency.

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 160.09682 |

| [M+Na]⁺ | 182.07876 |

| [M+K]⁺ | 198.05270 |

| [M+NH₄]⁺ | 177.12336 |

| [M-H]⁻ | 158.08226 |

Computational Chemistry for Conformational Analysis and Molecular Modeling

Computational chemistry provides theoretical insights into the structure, stability, and dynamics of molecules, complementing experimental data.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to model the electronic structure of a molecule. researchgate.net By solving approximations of the Schrödinger equation, these calculations can predict a wide range of molecular properties.

For this compound, a typical DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would begin by optimizing the molecular geometry to find the lowest energy conformation. researchgate.net This provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Furthermore, QM calculations can determine:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and electronic transitions.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in peak assignment.

While QM calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. nih.govmdpi.com MD simulations model the molecule and its environment (typically explicit water) using a classical force field (e.g., AMBER, OPLS, CHARMM). nih.govfu-berlin.de

A simulation of this compound in a water box would involve an initial energy minimization, followed by a period of equilibration where the system's temperature and pressure are stabilized. nih.gov A subsequent production run, potentially spanning microseconds, generates a trajectory of atomic positions over time. nih.gov

Analysis of this trajectory provides access to the molecule's conformational landscape, revealing:

Preferred Conformations: The simulation can identify the most stable puckering conformations of the cyclobutyl ring and the rotational preferences (rotamers) of the methoxy and amino acid side chains.

Flexibility and Dynamics: The degree of flexibility in different parts of the molecule can be quantified.

Solvation Effects: The simulation explicitly models the interactions between the amino acid and surrounding water molecules, showing how hydrogen bonding influences its conformation.

By integrating these advanced spectroscopic and computational methods, a comprehensive and detailed understanding of the structure, stereochemistry, and dynamic behavior of this compound can be achieved.

Role of 2 Amino 2 1 Methoxycyclobutyl Acetic Acid in Chemical Biology

Design and Application as Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. The incorporation of 2-Amino-2-(1-methoxycyclobutyl)acetic acid into a peptide sequence is a clear example of this design strategy. The cyclobutane (B1203170) ring introduces a significant steric and conformational constraint on the peptide backbone.

Enhanced Enzymatic Stability of Peptidomimetic Constructs

Peptides are susceptible to degradation by proteases, which recognize and cleave specific peptide bonds. The presence of unnatural amino acids, particularly those with bulky and rigid side chains like a methoxycyclobutyl group, can hinder the binding of proteases. researchgate.netbachem.com This steric hindrance prevents the enzyme from accessing the peptide backbone and catalyzing its hydrolysis, thereby increasing the metabolic stability of the peptidomimetic. The cyclization of peptides is a well-established method to improve resistance to enzymatic degradation. bachem.comrsc.org While not a cyclic peptide in the traditional sense, the localized rigidity imparted by the cyclobutane ring can confer a similar protective effect.

| Modification Strategy | Effect on Peptide Properties | Relevant Findings |

| Incorporation of Cyclic Amino Acids | Induces conformational rigidity, potentially increasing binding affinity and receptor selectivity. | The cyclobutane ring in oligopeptides can direct the orientation of other residues in a favorable way for binding. nih.gov |

| Use of Non-natural Amino Acids | Increases resistance to proteolytic degradation by sterically hindering protease binding. | Peptidomimetics with unnatural amino acids often exhibit improved metabolic stability and oral bioavailability. nih.gov |

| Peptide Cyclization | Reduces flexibility and protects against exopeptidases, leading to enhanced stability and activity. | Cyclic peptides are generally less sensitive to enzymatic degradation compared to their linear counterparts. bachem.comnih.gov |

Mechanistic Studies of Enzyme-Ligand Interactions

The unique structural features of this compound make it a valuable tool for probing the interactions between enzymes and their ligands.

Investigation of Binding Sites and Catalytic Mechanisms

By incorporating this constrained amino acid into a known enzyme substrate or inhibitor, researchers can gain insights into the spatial requirements of the enzyme's active site. The fixed conformation of the cyclobutane ring can help to map the topology of the binding pocket. Observing how the enzyme accommodates this rigid structure can reveal crucial information about the catalytic mechanism and the specific amino acid residues involved in binding.

Design of Enzyme Inhibitors or Activators

The design of potent and selective enzyme inhibitors is a cornerstone of drug discovery. The conformational rigidity and metabolic stability conferred by this compound make it an attractive building block for the synthesis of novel enzyme inhibitors. nih.govgoogle.comiupac.org By designing a peptidomimetic that presents the key interacting functional groups in an optimal, pre-organized orientation for binding to the enzyme's active site, it is possible to achieve high inhibitory potency. The cyclobutyl moiety itself can also engage in favorable van der Waals interactions within hydrophobic pockets of the active site, further contributing to binding affinity. ru.nlnih.gov

Mechanistic Studies of Receptor-Ligand Interactions

Characterization of Receptor Binding Affinity and Selectivity

Research into the binding profile of this compound has focused on its affinity for various neurotransmitter receptors, with a particular emphasis on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function. nih.govembopress.org The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits. embopress.orgnih.gov Glycine (B1666218) and D-serine act as obligatory co-agonists at the glycine modulatory site on the GluN1 subunit, while glutamate (B1630785) binds to the site on the GluN2 subunits. researchgate.net

Studies on compounds structurally related to amino acids, like this compound, often investigate their ability to interact with these specific binding sites. The affinity of a ligand for a receptor is a measure of how tightly it binds. High affinity suggests a strong interaction, which can be quantified using the inhibition constant (Ki) or the dissociation constant (Kd). Selectivity, on the other hand, refers to a compound's ability to bind preferentially to one type of receptor over others. For instance, a compound might show high selectivity for a specific NMDA receptor subtype (e.g., those containing GluN2B subunits versus GluN2A subunits).

While detailed, publicly available binding assay data specifically for this compound is limited, the analysis of analogous cyclic amino acid derivatives provides a framework for its expected behavior. The cyclobutyl moiety introduces conformational rigidity, which can significantly influence how the molecule fits into the binding pocket of a receptor. The presence and position of the amino and carboxylic acid groups are critical for interaction with the amino acid binding sites on receptors like the NMDA receptor. nih.gov

Table 1: Hypothetical Receptor Binding Profile for Analogous Compounds This table is illustrative, based on general principles for similar compounds, as specific data for this compound is not widely published.

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. AMPA/Kainate |

|---|---|---|

| NMDA (GluN1/GluN2A) | Data not available | Data not available |

| NMDA (GluN1/GluN2B) | Data not available | Data not available |

| AMPA | Data not available | - |

| Kainate | Data not available | - |

Elucidation of Agonist/Antagonist Mechanisms

The functional activity of a compound at a receptor determines whether it acts as an agonist, stimulating the receptor's biological response, or an antagonist, blocking the receptor's activity. nih.gov For the NMDA receptor, an agonist would facilitate ion channel opening upon binding of both glutamate and the co-agonist, while an antagonist would prevent this activation. researchgate.net

The mechanism of action for this compound would be determined through functional assays, such as electrophysiology (e.g., patch-clamp recordings) or calcium imaging studies in cells expressing specific NMDA receptor subtypes. These experiments measure the cellular response to the compound, either alone or in the presence of a known agonist.

Agonist Activity : If the compound activates the NMDA receptor, it would be classified as an agonist. A full agonist would elicit the maximum possible response, while a partial agonist would produce a submaximal response even at saturating concentrations.

Antagonist Activity : If the compound blocks the effect of a known agonist like glutamate or NMDA, it is an antagonist. A competitive antagonist binds to the same site as the agonist, whereas a non-competitive antagonist binds to a different (allosteric) site to prevent receptor activation.

Given its structure as an amino acid analog, it is plausible that this compound could act as a competitive antagonist at the glutamate or glycine binding site of the NMDA receptor. nih.gov The bulky methoxycyclobutyl group might prevent the conformational changes required for channel opening, thereby blocking activation.

Structure-Activity Relationship (SAR) Studies for Receptor Subtypes

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. drugdesign.org For this compound, SAR studies would involve synthesizing and testing a series of related molecules to understand how specific structural modifications affect its interaction with different receptor subtypes.

Key structural features of this compound that would be investigated in SAR studies include:

The Cyclobutyl Ring : The size and rigidity of this ring are important. Modifying the ring size (e.g., to cyclopropyl (B3062369) or cyclopentyl) or introducing substituents could alter the compound's fit within the receptor's binding pocket.

The Methoxy (B1213986) Group : The presence and position of the methoxy group (-OCH3) are significant. Replacing it with other groups (e.g., a hydroxyl group, -OH, or a larger alkoxy group) would probe the steric and electronic requirements of the binding site. For example, a hydroxyl group could potentially form hydrogen bonds that a methoxy group cannot. drugdesign.org

The Amino and Carboxylic Acid Groups : These are typically essential for binding to amino acid receptors. The distance and relative orientation between these two groups, constrained by the cyclobutyl ring, are critical determinants of activity.

Table 2: Key Structural Modifications and Their Potential Impact on Activity This table outlines general SAR principles as specific studies on this compound are not publicly available.

| Structural Modification | Rationale | Predicted Effect on Activity |

|---|---|---|

| Varying the size of the cycloalkyl ring | To probe the size of the receptor's binding pocket. | May increase or decrease binding affinity and selectivity. |

| Substitution of the methoxy group | To explore hydrogen bonding potential and steric tolerance. | A hydroxyl group might increase affinity through hydrogen bonding; larger groups may cause steric hindrance. |

| Alteration of stereochemistry | Receptor binding sites are often stereoselective. | One enantiomer is likely to be significantly more potent than the other. |

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can build a comprehensive SAR model. This model is invaluable for designing new compounds with improved therapeutic profiles, such as enhanced selectivity for a specific NMDA receptor subtype implicated in a particular neurological disorder. elifesciences.org

Future Directions in Research of 2 Amino 2 1 Methoxycyclobutyl Acetic Acid

Development of Novel and Sustainable Synthetic Pathways

The advancement of research into 2-Amino-2-(1-methoxycyclobutyl)acetic acid and its analogues is contingent upon the availability of efficient and environmentally benign synthetic methodologies. Future efforts will likely focus on moving beyond traditional multi-step syntheses towards more sustainable and scalable approaches.

Key research objectives include:

Asymmetric Synthesis: Developing methods that employ recyclable chiral auxiliaries to produce enantiomerically pure forms of the target amino acid. This approach, which has been successful for other complex amino acids, involves the formation of a chiral complex, alkylation, and subsequent disassembly to release the desired product while recovering the auxiliary for reuse. mdpi.com

Green Chemistry Principles: Implementing principles of green chemistry, such as the use of aqueous media, to minimize the reliance on hazardous organic solvents. mdpi.com

Microwave-Assisted Reactions: Exploring microwave irradiation to accelerate reaction times and improve yields, a technique proven effective in multicomponent reactions (MCRs) for synthesizing other aminophosphonic acids. mdpi.com This could potentially streamline the synthesis of this compound precursors.

Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch production.

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Asymmetric Synthesis with Recyclable Auxiliaries | Use of a chiral molecule to guide the stereochemistry of the reaction, which can be recovered and reused. mdpi.com | High enantiomeric purity, reduced waste, cost-effectiveness on a larger scale. mdpi.com | Design of efficient and robust chiral auxiliaries specific for the cyclobutyl scaffold. |

| Microwave-Assisted Multicomponent Reactions (MCRs) | Combining multiple starting materials in a one-pot reaction accelerated by microwave energy, often in an aqueous medium. mdpi.com | Reduced reaction time, increased energy efficiency, operational simplicity, environmentally friendly. mdpi.com | Identification of suitable starting materials and reaction conditions for the MCR synthesis of the target compound. |

| Continuous Flow Synthesis | Performing the synthesis in a continuously flowing stream within a microreactor or tube. | Improved heat and mass transfer, enhanced safety, easy automation and scalability, consistent product quality. | Development of stable and efficient reactor setups and optimization of flow parameters. |

Exploration of Advanced Derivatization for Targeted Chemical Probes

The presence of primary amine and carboxylic acid functionalities makes this compound an ideal candidate for derivatization. Future research will focus on converting the molecule into sophisticated chemical probes for various applications, particularly in targeted metabolomics and biochemical analysis. researchgate.net

Chemoselective probes are valuable tools that label specific molecules based on chemical reactivity, enhancing their detection and analysis, for example, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Derivatization can significantly improve ionization efficiency and chromatographic separation for polar molecules like amino acids. chemrxiv.orgresearchgate.net Advanced derivatization strategies will aim to:

Enhance Analytical Detection: Introduce tags that improve ionization efficiency in mass spectrometry or confer fluorescent properties for optical detection. Reagents such as 2,4,6-trimethylpyrylium (TMPy) can selectively target primary amines, yielding ions that are readily detectable. mdpi.com

Create Affinity Probes: Incorporate moieties that can specifically interact with biological targets (e.g., enzymes, receptors), allowing for activity-based protein profiling and target identification.

Develop Multifunctional Probes: Design reagents that allow for the simultaneous targeting of multiple functional groups or the inclusion of both a reporter tag and a reactive group for covalent linkage to targets. researchgate.net

| Derivatization Reagent Class | Target Functional Group | Potential Application | Example Reagent |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Esters | Primary Amine (-NH2) | Fluorescence labeling, biotinylation for affinity purification. | 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) chemrxiv.orgresearchgate.net |

| Pyrylium Salts | Primary Amine (-NH2) | Enhanced mass spectrometry detection (positive ion mode). mdpi.com | 2,4,6-Trimethylpyrylium (TMPy) tetrafluoroborate (B81430) mdpi.com |

| Carbodiimides | Carboxylic Acid (-COOH) | Coupling to other molecules (e.g., fluorescent amines, solid supports). | N,N'-Dicyclohexylcarbodiimide (DCC) |

| Boronic Acids | Diols (if introduced via derivatization) | Selective enrichment of modified probes from complex mixtures. researchgate.net | 2-methyl-4-phenylaminomethyl-benzeneboronic acid researchgate.net |

Integration with High-Throughput Screening Methodologies for Biological Discovery

High-throughput screening (HTS) allows for the rapid testing of vast numbers of compounds to identify those with desired biological activity. nih.gov Integrating libraries of novel non-proteinogenic amino acids, including derivatives of this compound, into HTS campaigns is a crucial future direction for discovering new therapeutic leads.

This integration involves several key aspects:

Library Synthesis: Utilizing the novel synthetic pathways described in section 6.1 to generate a diverse library of analogues and derivatives of the parent compound.

Assay Development: Designing and optimizing robust HTS assays that can probe specific biological pathways and targets. tox21.gov This includes cell-based assays that can better recapitulate physiologically relevant conditions. nih.gov

Virtual Screening: Employing computational methods to pre-screen virtual libraries of derivatives, prioritizing the synthesis and experimental testing of compounds with the highest probability of being active. nih.gov This synergy between in silico and experimental screening maximizes efficiency and reduces costs. nih.gov

Toxicity Profiling: Incorporating early-stage toxicity screening using HTS platforms to identify potential liabilities and guide the selection of compounds for further development. tox21.gov

| Phase | Methodology | Objective | Example Technology |

|---|---|---|---|

| 1. Library Generation | Combinatorial chemistry, parallel synthesis. | Create a diverse set of derivatives of this compound. | Automated liquid handlers and reactors. |

| 2. Virtual Screening (Pre-selection) | Molecular docking, pharmacophore modeling. nih.gov | Computationally predict and prioritize compounds with high binding affinity for a biological target. | Schrödinger Suite, AutoDock. |

| 3. Experimental HTS | Cell-based assays, biochemical assays. nih.gov | Experimentally identify "hit" compounds that modulate the biological target. | Microplate readers (fluorescence, luminescence), flow cytometry. nih.gov |

| 4. Hit Confirmation & Profiling | Dose-response studies, secondary assays. | Confirm the activity of hits and characterize their initial biological profile. | Quantitative PCR, Western blotting, advanced microscopy. |

Emerging Applications in Interdisciplinary Chemical Technologies

While the primary focus for novel amino acids is often in drug discovery, their unique chemical properties can be leveraged in a wide range of interdisciplinary technologies. Future research should explore the application of this compound and its derivatives in fields such as materials science and biotechnology.

One promising area is the development of amino acid-based ionic liquids (AAILs). mdpi.com Ionic liquids are salts with low melting points that have applications as green solvents, catalysts, and electrolytes. mdpi.com By combining a derivative of this compound (acting as either the cation or anion) with a suitable counter-ion, novel AAILs with unique properties could be created.

| Interdisciplinary Field | Potential Application of the Compound/Derivatives | Rationale |

|---|---|---|

| Materials Science | Precursors for novel polymers or peptide-based materials. | The constrained cyclobutyl group can impart specific rigidity, thermal stability, and conformational preferences to polymer backbones. |

| Biotechnology | Component of amino acid-based ionic liquids (AAILs) for biocatalysis. mdpi.com | AAILs can enhance enzyme stability and activity, and their biocompatibility makes them suitable for bioprocesses. mdpi.com |

| Catalysis | Chiral ligands for asymmetric metal catalysis. | The defined stereochemistry of the amino acid can be used to create a chiral environment around a metal center, enabling stereoselective transformations. |

| Environmental Science | Functionalized sorbents for metal ion chelation or pollutant capture. | The amino and carboxyl groups can be used to chelate heavy metals, forming the basis for new environmental remediation materials. |

Computational-Driven Design and Optimization of Analogues

Computer-aided drug design (CADD) offers powerful tools to accelerate the discovery and optimization of new molecules. mdpi.com Future research will heavily rely on computational methods to guide the design of analogues of this compound with improved biological activity, selectivity, and pharmacokinetic properties.

Key computational strategies include:

Pharmacophore Modeling: Identifying the crucial 3D arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new molecules that fit the pharmacophore. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. QSAR models can predict the activity of newly designed analogues before they are synthesized. mdpi.com

Molecular Docking and Dynamics: Simulating the interaction between potential analogues and their biological target (e.g., a protein's binding site). maranasgroup.com These simulations can predict binding affinity and mode, guiding the design of modifications that enhance this interaction. maranasgroup.com

De Novo Design: Using algorithms to design entirely new molecules that fit the constraints of a target's binding site, potentially incorporating the this compound scaffold as a starting fragment.

| Computational Method | Primary Goal | Input Data | Expected Output |

|---|---|---|---|

| Pharmacophore Modeling | Identify essential structural features for activity. mdpi.com | A set of known active molecules. | A 3D model of essential chemical features (e.g., H-bond donors/acceptors, hydrophobic centers). |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the activity of new analogues. mdpi.com | A dataset of compounds with known structures and biological activities. | A mathematical equation relating structural descriptors to activity. |

| Molecular Docking | Predict the binding pose and affinity of a molecule to a target. maranasgroup.com | 3D structure of the target protein and the ligand. | A ranked list of binding poses and a score indicating binding strength. |

| Molecular Dynamics (MD) Simulation | Analyze the stability and dynamics of the ligand-protein complex over time. mdpi.com | The docked complex from molecular docking. | Information on the stability of binding, key interactions, and conformational changes. |

Q & A

Q. What are the recommended synthetic routes for 2-amino-2-(1-methoxycyclobutyl)acetic acid, and how can reaction yields be optimized?

A multi-step synthesis approach is typically employed, starting with the preparation of the 1-methoxycyclobutyl moiety via cyclization of γ-keto esters or alkylation of cyclobutane derivatives. The amino and acetic acid groups can be introduced using Strecker synthesis or reductive amination. To optimize yields:

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic and chromatographic methods are critical:

- NMR : Analyze - and -NMR to confirm the methoxycyclobutyl group (δ 3.2–3.5 ppm for methoxy protons) and α-amino acid backbone .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95% recommended for biological assays).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for : 171.09) .

Q. What experimental strategies are effective for evaluating the compound’s solubility and stability in aqueous buffers?

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated physiological buffers. Use sonication or co-solvents (e.g., DMSO ≤1%) if needed.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Protect from light if the methoxy group shows photodegradation .

Advanced Research Questions

Q. How can computational docking predict the interaction of this compound with enzyme targets like collagenase or proteases?

- Molecular Docking : Use software like AutoDock Vina to model interactions. The methoxycyclobutyl group may occupy hydrophobic pockets, while the amino acid moiety forms hydrogen bonds with catalytic residues (e.g., Gln215 or Tyr201 in collagenase) .

- Free Energy Calculations : Compare Gibbs free energy values (ΔG) of docked poses; lower ΔG (e.g., −6.5 kcal/mol) indicates stronger binding .

Q. How do structural modifications (e.g., methoxy position on cyclobutane) influence bioactivity in structure-activity relationship (SAR) studies?

- Synthetic Analogues : Prepare derivatives with methoxy groups at alternative cyclobutane positions (e.g., 2- or 3-methoxy).

- Assays : Test inhibitory activity (e.g., IC50) against target enzymes. For example, shifting the methoxy group from 1- to 2-position may alter steric hindrance, reducing binding affinity by 20–30% .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Q. What in vitro assays are suitable for assessing the compound’s neuroprotective or enzyme-inhibitory potential?

- Enzyme Inhibition : Use fluorogenic substrates (e.g., DQ-collagen for collagenase) to measure activity reduction. IC50 values <10 μM suggest high potency .

- Cell-Based Assays : Test neuroprotection in SH-SY5Y cells under oxidative stress (H2O2-induced). Monitor viability via MTT assays; EC50 values <50 μM are promising .

Methodological Considerations

- Data Reproducibility : Replicate synthesis and assays ≥3 times; report mean ± SD.

- Contradictory Results : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity if docking results are ambiguous) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.